Product packaging for Hymenoflorin(Cat. No.:)

Hymenoflorin

Cat. No.: B1200557
M. Wt: 280.32 g/mol
InChI Key: CZSKPULURGIUQE-BOLSYAAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hymenoflorin is a high-purity chemical compound provided for non-clinical life science research and development. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic procedures, clinical use, or administration to humans. RUO products are essential tools for scientific investigation, including basic research, pharmaceutical discovery, and the development of new analytical assays . Researchers can utilize this compound in fundamental studies to investigate its properties and potential research applications. The specific mechanism of action and detailed research value for this compound are areas of active scientific exploration. Our commitment to quality ensures that researchers receive a consistently characterized product to support robust and reproducible results in their experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O5 B1200557 Hymenoflorin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

(3aR,5R,5aR,8aS,9aS)-1-hydroxy-1-(hydroxymethyl)-5,8a-dimethyl-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione

InChI

InChI=1S/C15H20O5/c1-8-5-11-10(15(19,7-16)13(18)20-11)6-14(2)9(8)3-4-12(14)17/h3-4,8-11,16,19H,5-7H2,1-2H3/t8-,9+,10+,11-,14+,15?/m1/s1

InChI Key

CZSKPULURGIUQE-BOLSYAAGSA-N

SMILES

CC1CC2C(CC3(C1C=CC3=O)C)C(C(=O)O2)(CO)O

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1C=CC3=O)C)C(C(=O)O2)(CO)O

Canonical SMILES

CC1CC2C(CC3(C1C=CC3=O)C)C(C(=O)O2)(CO)O

Synonyms

hymenoflorin

Origin of Product

United States

Occurrence and Advanced Isolation Methodologies

Micro-Isolation Techniques for Scarce Natural Sources

When a natural product is present in very low concentrations or the source material is limited, conventional isolation methods are not feasible. nih.gov In such cases, micro-isolation or microextraction techniques are employed. mdpi.com These methods are designed to handle small sample volumes and reduce the use of solvents, aligning with the principles of green chemistry. mdpi.com

Solid-Phase Microextraction (SPME) is a prominent solvent-free technique used for this purpose. mdpi.com In SPME, a fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the sample (or its headspace). Analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a chromatographic instrument (like a GC or HPLC) for desorption and analysis. mdpi.com Other related techniques include in-tube SPME (also known as capillary microextraction) and stir bar sorptive extraction (SBSE), which offer variations in format and sorbent volume to enhance extraction efficiency. rsc.orgmdpi.com These miniaturized techniques are valuable for the chemical characterization of compounds from scarce natural sources before undertaking larger-scale isolation efforts. nih.govmdpi.com

Hymenoflorin Biosynthesis and Metabolic Pathways

Elucidation of Proposed Biogenetic Origins

The biogenesis of the pseudoguaianolide (B12085752) skeleton, to which Hymenoflorin belongs, is believed to originate from more fundamental sesquiterpene lactone precursors through a series of specific cyclization and rearrangement reactions.

The biosynthesis of the diverse skeletons of sesquiterpene lactones is thought to begin from acyclic precursors that cyclize to form a 10-membered germacranolide ring. lsu.edu Germacrolides are widely considered the parent class from which other types of sesquiterpene lactones, including guaianolides and pseudoguaianolides, are derived. lsu.edu

Two primary proposals exist for the biogenetic pathway leading to the pseudoguaianolide framework. One pathway suggests the involvement of a germacrolide-4,5-epoxide precursor. slideheaven.com An alternative proposal involves a melampolide-4,5-epoxide as the key intermediate. slideheaven.com In both proposed schemes, the initial precursor undergoes a transannular cyclization, an intramolecular ring-closing reaction, to form a guaianolide skeleton. lsu.eduslideheaven.com This guaianolide intermediate then undergoes further oxidative modifications and rearrangements to yield the characteristic 5/7/5-membered ring system of pseudoguaianolides like this compound. mdpi.comslideheaven.com This stepwise construction, from a flexible 10-membered ring to a rigid tricyclic structure, highlights nature's efficiency in building molecular complexity.

Table 1: Proposed Biogenetic Precursors for Pseudoguaianolide Formation

Precursor TypeProposed Role in Biosynthesis
GermacrolideConsidered the parent class for other sesquiterpene lactones. lsu.edu A germacrolide-4,5-epoxide is a proposed key intermediate. slideheaven.com
MelampolideA melampolide-4,5-epoxide is an alternative proposed intermediate for cyclization. slideheaven.com
GuaianolideFormed via cyclization of either germacrolide or melampolide precursors; serves as a direct precursor to the pseudoguaianolide skeleton. lsu.eduslideheaven.com

All terpenoids, including this compound, are synthesized from the universal five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govmdpi.comnumberanalytics.com In plants, these essential precursors are produced via two distinct and compartmentalized metabolic pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comwikipedia.org

The MVA pathway, which primarily operates in the cytoplasm and endoplasmic reticulum, starts from acetyl-CoA and proceeds through the key intermediate mevalonic acid. nih.govwikipedia.org This pathway is generally responsible for producing the precursors for sesquiterpenes (C15), sterols, and triterpenes. kit.edu

The MEP pathway, also known as the non-mevalonate pathway, is located in the plastids. wikipedia.orgkit.edu It begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and is the primary source of IPP and DMAPP for the synthesis of monoterpenes (C10), diterpenes (C20), and carotenoids. mdpi.comkit.edu A spreadsheet analysis of compounds from Sorghum bicolor identified this compound as a terpenoid associated with carotenoid biosynthesis, suggesting a potential link or crossover with the MEP pathway, although sesquiterpenes are classically derived from the MVA pathway. figshare.com

For the synthesis of this compound, a C15 sesquiterpenoid, one molecule of DMAPP and two molecules of IPP are condensed sequentially to form farnesyl pyrophosphate (FPP), the direct acyclic precursor to all sesquiterpenes. This process highlights the fundamental role of the core isoprenoid pathways in providing the essential carbon skeleton for this compound.

Table 2: Key Enzymes of the Isoprenoid Biosynthetic Pathways

PathwayEnzymeFunction
MVA Pathway Acetyl-CoA acetyltransferase (AACT)Condenses two acetyl-CoA molecules. nih.gov
HMG-CoA synthase (HMGS)Forms HMG-CoA. nih.gov
HMG-CoA reductase (HMGR)Reduces HMG-CoA to mevalonate; a key regulatory step. nih.gov
Mevalonate kinase (MK)Phosphorylates mevalonate. wikipedia.org
Phosphomevalonate kinase (PMK)Adds a second phosphate group. wikipedia.org
Diphosphomevalonate decarboxylase (DPMD)Decarboxylates to form IPP. wikipedia.org
MEP Pathway DXP synthase (DXS)Condenses pyruvate and glyceraldehyde-3-phosphate. numberanalytics.com
DXP reductoisomerase (DXR)Converts DXP to MEP. numberanalytics.com
MEP cytidylyltransferase (MCT)Converts MEP to CDP-ME. numberanalytics.com
CDP-ME kinase (CMK)Phosphorylates CDP-ME. numberanalytics.com
MECP synthase (MCS)Converts CDP-MEP to MECDP. numberanalytics.com
HMBPP synthase (HDS)Reduces MECDP to HMBPP.
HMBPP reductase (HDR)Converts HMBPP to IPP and DMAPP.
Shared IPP isomerase (IDI)Interconverts IPP and DMAPP. numberanalytics.com

Role of Germacrolide and Melampolide Precursors in Pseudoguaianolide Formation

Enzymatic Transformations and Catalytic Mechanisms

The conversion of the linear FPP precursor into the complex tricyclic structure of this compound is orchestrated by a series of highly specific enzymatic reactions. The initial and often rate-limiting step is the cyclization of FPP, catalyzed by a class of enzymes known as terpene synthases (TPS). These enzymes are responsible for generating the foundational carbon skeleton of the sesquiterpene.

Following the initial cyclization, the hydrocarbon backbone undergoes a series of post-cyclization modifications, primarily oxidative reactions catalyzed by cytochrome P450 monooxygenases (P450s). These enzymes introduce hydroxyl groups and other functionalities at specific positions on the molecule, which are critical for subsequent steps. The formation of the characteristic α-methylene-γ-lactone ring, a common feature in many biologically active sesquiterpene lactones, is a crucial step believed to be catalyzed by specialized enzymes. scribd.com While the general classes of enzymes involved in sesquiterpene lactone biosynthesis are known, the specific TPS, P450s, and other transferases responsible for the precise transformations leading to this compound have not yet been fully characterized. mdpi.comnih.gov These enzymatic cascades, where the product of one enzyme becomes the substrate for the next, demonstrate a highly controlled and efficient biological synthesis pathway. nih.gov

Genetic Basis of this compound Production in Producing Organisms

The production of a complex secondary metabolite like this compound is a quantitative genetic trait, controlled by the coordinated expression of multiple genes. nih.gov The genetic basis is not determined by a single gene but by the entire biosynthetic pathway, including the genes encoding the enzymes of the MVA and/or MEP pathways, the specific terpene synthase(s), and the suite of modifying enzymes like P450s and dehydrogenases.

In plants, genes for a specific metabolic pathway are sometimes organized into biosynthetic gene clusters on a chromosome, allowing for coordinated regulation. The expression of these pathway genes is typically controlled by transcription factors (TFs). elifesciences.org For example, research on floral pigmentation in sunflowers has shown that MYB-family transcription factors regulate the expression of genes involved in flavonoid production. elifesciences.org It is highly probable that similar regulatory networks, involving specific families of TFs, govern the biosynthesis of this compound in producing organisms, such as those in the Hymenoxys genus. These TFs would respond to developmental cues and environmental stresses, modulating the level of this compound production. However, the specific genes and regulatory elements that constitute the genetic basis for this compound synthesis remain an area for future investigation.

Strategies for Enhanced Biosynthetic Yields in Controlled Systems

Increasing the production of valuable plant-derived natural products like this compound is a significant goal for commercial and research purposes. Several strategies can be employed to enhance biosynthetic yields in controlled systems, such as plant cell or tissue cultures.

One common approach is the optimization of culture conditions, including media composition, pH, and temperature, to maximize cell growth and secondary metabolite production. Another effective strategy is the use of elicitors—molecules that trigger plant defense responses and often lead to a significant increase in the production of secondary metabolites.

More advanced strategies involve metabolic engineering. This can include the overexpression of key regulatory genes, such as transcription factors, to upregulate the entire biosynthetic pathway. Another approach is to block competing metabolic pathways to channel more precursors towards this compound synthesis. As knowledge of the specific biosynthetic genes for this compound becomes available, a powerful strategy will be heterologous production. This involves transferring the entire biosynthetic pathway into a microbial host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), which can be grown in large-scale fermenters, offering a scalable and controllable production platform independent of the original plant source. nih.gov Such approaches have the potential to overcome the low yields often found in native plant sources.

Mechanistic Investigations of Hymenoflorin S Biological Activities Preclinical and in Vitro

Evaluation of Antineoplastic Activities in Preclinical In Vivo Models

The L-1210 cell line, derived from a mouse with lymphocytic leukemia, is a frequently utilized model in cancer research. wikipedia.org These cells have a lymphoblast morphology, exhibit aggressive growth, and can be cultured in suspension, making them suitable for both in vitro assays and in vivo experiments to evaluate potential anticancer agents. wikipedia.orgebiohippo.com Historically, the L-1210 cell line has been instrumental in drug discovery programs, particularly for screening antimetabolites and other chemotherapeutic compounds. wikipedia.orgnih.gov It serves as a valuable tool for investigating leukemia pathogenesis, mechanisms of drug resistance, and the immune response to leukemia. wikipedia.org While Hymenoflorin has been identified as a compound with potential biological activities, specific preclinical studies evaluating its direct impact on L-1210 lymphocytic leukemia models were not detailed in the reviewed research.

A primary characteristic of neoplastic diseases is the uncontrolled proliferation of cells, often resulting from a dysregulated cell cycle. mdpi.com The modulation of cell proliferation is a key mechanism for many antineoplastic agents. nih.gov This regulation can be influenced by various signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, where molecules like the extracellular signal-regulated kinase (ERK) play a crucial role. elifesciences.org The cell cycle's progression is managed by the interplay of cyclins and cyclin-dependent kinases (CDKs); an imbalance in these proteins, such as the overexpression of cyclin D, is a known hallmark of certain cancers. mdpi.com Therapeutic strategies can aim to interfere with these pathways to halt proliferation. For instance, some compounds exert anti-proliferative effects by modulating pathways like Wnt/β-catenin, which in turn affects the expression of genes like cyclin D1 that are responsible for cell cycle progression. mdpi.com Specific investigations into the mechanisms by which this compound modulates cell proliferation pathways were not available in the examined literature.

Apoptosis, or programmed cell death, is a genetically regulated process essential for removing damaged or unwanted cells. aging-us.comnih.gov The induction of apoptosis is a primary mechanism of action for many anticancer therapies. aging-us.com This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. aging-us.comharvard.edu Both pathways converge on the activation of a cascade of enzymes called caspases, which execute the final stages of cell death, leading to characteristic morphological changes like cell shrinkage, chromatin condensation, and DNA fragmentation. aging-us.comwikipedia.org

The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). mdpi.com The balance between these proteins determines the cell's fate. A shift towards pro-apoptotic signals leads to the release of cytochrome c from the mitochondria, which triggers the formation of the apoptosome and activates the initiator caspase-9, ultimately leading to cell death. aging-us.commdpi.com Another protein released from the mitochondria, the apoptosis-inducing factor (AIF), can translocate to the nucleus and cause DNA fragmentation in a caspase-independent manner. wikipedia.orgmdpi.com While apoptosis is a critical target in cancer therapy, specific studies detailing this compound's ability to induce these programmed cell death pathways were not identified in the reviewed sources.

Exploration of Cell Proliferation Modulation

Allelopathic Effects and Phytotoxic Mechanisms

This compound is a terpenoid compound found in the invasive weed Parthenium hysterophorus. nih.govresearchgate.netsemanticscholar.org This plant is known to release a variety of allelochemicals into the environment that can suppress the growth of nearby competing plants. nih.govsemanticscholar.org Allelopathy, the chemical inhibition of one plant by another, involves the release of toxic compounds that can interfere with seed germination and seedling development. nih.govfrontiersin.org

Allelopathic compounds can significantly inhibit seed germination, a critical first stage in a plant's life cycle. researchgate.netmdpi.com Studies on various plant extracts have shown that allelochemicals can reduce the germination rate in a concentration-dependent manner. researchgate.net For example, research on extracts from Parthenium hysterophorus, which contains this compound, demonstrated phytotoxic effects on several plant species. nih.govresearchgate.net

In a study analyzing the phytotoxic compounds from P. hysterophorus, several phenolic acids and other constituents were tested for their effects on the seed germination of Eleusine indica (Goosegrass) and Digitaria sanguinalis (Crabgrass). researchgate.net While this compound was identified as a constituent of the plant, the detailed phytotoxicity assays focused on other documented compounds. researchgate.net The results for these related compounds illustrate the potential for constituents of P. hysterophorus to act as germination inhibitors. For instance, at a concentration of 800 µM, some compounds caused a 100% reduction in the seed germination of E. indica. researchgate.net

Table 1: Effect of Phytotoxic Compounds from P. hysterophorus on Seed Germination This table presents data on compounds identified in Parthenium hysterophorus, the same plant source as this compound, to illustrate the allelopathic potential of its constituents. Data specific to this compound was not available in the source.

Compound Concentration (µM) Target Species Germination Reduction (%) Source
Caffeic Acid 800 E. indica 100 researchgate.net
Caffeic Acid 800 D. sanguinalis 60.02 researchgate.net
Vanillic Acid 800 E. indica 100 researchgate.net
Ferulic Acid 800 E. indica 100 researchgate.net

Beyond germination, allelochemicals can severely alter subsequent seedling growth and development. nih.govfrontiersin.org The root system is often the first part of the seedling to come into direct contact with phytotoxic compounds in the soil and is known to be particularly sensitive. mdpi.com Inhibition of root elongation is a common effect of allelochemicals. mdpi.com

Studies on extracts from plants known for their allelopathic properties consistently show a reduction in root and shoot length of target seedlings. researchgate.netmdpi.com Research on P. hysterophorus constituents confirms this activity. researchgate.net In tests against E. indica and D. sanguinalis, compounds isolated from the plant significantly reduced both root and shoot length. researchgate.net At a concentration of 800 µM, certain compounds led to a 100% reduction in root and shoot length for E. indica, while for D. sanguinalis, the same concentration caused a root length reduction of 76.49% and a shoot length reduction of 71.14%. researchgate.net These findings underscore the potent inhibitory effects that compounds from P. hysterophorus, including potentially this compound, can have on seedling development.

Chemical Synthesis and Derivatization Strategies for Hymenoflorin

Approaches to Total Synthesis of the Hymenoflorin Scaffold

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, provides a definitive validation of a proposed structure and enables access to analogues for further study. wikipedia.orgebsco.com Although a total synthesis of this compound is not yet published, a logical approach would begin with a detailed retrosynthetic analysis.

Retrosynthetic analysis is a problem-solving technique where the target molecule is conceptually broken down into simpler precursors. fiveable.meyoutube.com This process is repeated until readily available starting materials are reached. chemistry.coach For this compound, the analysis would likely focus on disconnecting the complex fused-ring system into more manageable fragments.

Key strategic disconnections for the this compound scaffold might include:

α-Methylene-γ-lactone Annulation: This key functional group, crucial for the biological activity of many sesquiterpene lactones, could be installed late in the synthesis from a precursor ketone.

Cycloheptane Ring Formation: The central seven-membered ring is a major synthetic hurdle. Strategies to form it could involve ring-closing metathesis (RCM), radical cyclization, or intramolecular alkylation.

Cyclopentane (B165970) Annulation: The five-membered ring could be constructed using methods like a Pauson-Khand reaction, an intramolecular aldol (B89426) condensation, or a Michael addition-based cyclization. youtube.com

A hypothetical retrosynthetic pathway could disconnect the molecule into two primary fragments, as detailed in the table below.

Target MoleculeKey Disconnection StrategyHypothetical Precursors/Fragments
This compound Intramolecular Cyclization / AnnulationA functionalized cyclopentane fragment and a linear chain to form the seven-membered ring.
Diels-Alder CycloadditionA substituted diene and a dienophile to construct the core bicyclic system, although this is less common for 5-7 fused systems. youtube.comic.ac.uk
Aldol CondensationA diketone precursor that can undergo an intramolecular aldol reaction to form the cyclopentane ring fused to the cycloheptane. youtube.com

The synthesis of these key fragments would be a significant undertaking in itself, requiring precise control over their functionality and stereochemistry.

A core challenge in synthesizing this compound is the precise control of its multiple stereocenters. Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. iupac.org Achieving the correct relative and absolute stereochemistry of this compound would necessitate the use of modern asymmetric synthesis techniques. nih.gov

Potential strategies would include:

Chiral Pool Synthesis: Utilizing a readily available chiral starting material that already contains one or more of the required stereocenters.

Substrate-Controlled Diastereoselection: Wherein the existing stereocenters in a synthetic intermediate direct the stereochemical outcome of a subsequent reaction.

Auxiliary-Controlled Synthesis: Attaching a temporary chiral auxiliary to an achiral substrate to direct a stereoselective transformation, followed by its removal.

Asymmetric Catalysis: Employing a chiral catalyst (e.g., a metal-ligand complex or an organocatalyst) to create the desired stereocenters with high enantiomeric or diastereomeric excess. nih.gov This is often the most efficient approach for creating multiple chiral centers. iiserpune.ac.in

Retrosynthetic Analysis and Key Fragment Synthesis

Semisynthesis from Natural Precursors

Semisynthesis, or partial chemical synthesis, uses compounds isolated from natural sources as starting materials. wikipedia.org This approach can be more efficient than total synthesis when the starting natural product is complex, abundant, and structurally related to the target molecule.

For this compound, a viable semisynthetic strategy would involve identifying a more abundant co-occurring pseudoguaianolide (B12085752) from the same or related plant species (family Asteraceae). slideheaven.com The synthetic task would then be to perform chemical transformations on this precursor to convert it into this compound. This could involve:

Oxidation or reduction of existing functional groups.

Epimerization of stereocenters that differ from the target.

Introduction or modification of ester or hydroxyl groups.

This approach circumvents the difficult task of constructing the core carbon skeleton from scratch.

Design and Synthesis of this compound Analogues and Derivatives

Creating analogues and derivatives of a natural product is crucial for probing its mechanism of action and developing compounds with improved properties. This often involves targeted structural modifications. nih.gov

The synthesis of derivatives allows for the exploration of structure-activity relationships (SAR). For this compound, several sites on the molecule are prime candidates for modification to potentially enhance its biological effects.

Target Functional GroupRationale for ModificationPotential Modification
α-Methylene-γ-lactone This group is a Michael acceptor and is often key to the covalent binding and biological activity of sesquiterpene lactones. Modifying it can tune reactivity and selectivity.Reduction of the exocyclic double bond; conversion to amine or thiol adducts.
C-8 Ester Group The nature of the ester can influence solubility, cell permeability, and interaction with biological targets.Hydrolysis to the corresponding alcohol; transesterification with different acids to create a library of new esters. researchgate.net
C-4 Hydroxyl Group This group can participate in hydrogen bonding. Its presence and stereochemistry can be critical for binding to a target protein.Oxidation to a ketone; acylation to form new esters; inversion of stereochemistry.

Executing the modifications outlined above requires a toolbox of reliable chemical reactions for functional group interconversion. numberanalytics.comsolubilityofthings.com

Modification of the Lactone: The exocyclic double bond can be selectively reduced via catalytic hydrogenation. Michael additions with various nucleophiles (e.g., amines, thiols) can be performed to generate adducts that mimic biological interactions.

Ester and Alcohol Manipulation: The C-8 ester can be saponified under basic conditions to yield the C-8 alcohol. This alcohol can then be re-esterified with various acyl chlorides or carboxylic acids (using coupling agents like DCC or EDC) to generate a diverse set of analogues. nih.govmdpi.com The C-4 secondary alcohol can be oxidized to the corresponding ketone using reagents like PCC or a Swern oxidation.

Synthesis of Hydrazone Derivatives: The ketone functionality, either present in a precursor or installed via oxidation of the C-4 alcohol, could be condensed with hydrazides to form hydrazone derivatives, a common strategy for creating biologically active molecules. mdpi.com

Structural Modifications for Enhanced Biological Modulations

Development of this compound Probes for Target Identification

The identification of the direct molecular targets of a bioactive compound like this compound is a critical step in elucidating its mechanism of action. A powerful and widely used method for target deconvolution is the development of chemical probes. sigmaaldrich.comlunenfeld.ca These probes are typically derivatives of the parent compound that have been modified to include a reporter tag, such as biotin (B1667282) or a fluorescent dye, and often a reactive group for covalent modification of the target. mdpi.comnih.gov This approach allows for the "fishing" or visualization of the cellular binding partners of the compound. sigmaaldrich.com

Despite the established utility of chemical probes in drug discovery and chemical biology, a comprehensive search of available scientific literature did not yield specific examples of the design, synthesis, or application of this compound-based probes for target identification. The following sections outline the general principles and strategies that would theoretically be applied to create such tools, though it must be emphasized that their application to this compound has not been documented in the reviewed sources.

General Strategies for Probe Development

The creation of a chemical probe from a natural product like this compound would involve several key considerations. A crucial first step is to understand the structure-activity relationship (SAR) of the molecule to identify positions where modifications can be made without significantly diminishing its biological activity. lmu.de The probe typically consists of three key components: the parent molecule (this compound), a linker, and a reporter tag.

Biotinylated this compound Probes

Biotin is a commonly used reporter tag due to its exceptionally strong and specific interaction with avidin (B1170675) and streptavidin. gencefebio.com A biotinylated this compound probe would be synthesized by chemically attaching a biotin molecule, often via a spacer arm or linker, to a position on the this compound scaffold that is not critical for its biological activity. emili-cnsb.org This linker helps to minimize steric hindrance and allows the biotin moiety to be accessible for binding to streptavidin-coated beads for affinity pull-down experiments. emili-cnsb.org

The general workflow for using a biotinylated this compound probe would involve:

Incubating the probe with cell lysates or in living cells to allow it to bind to its protein targets. mdpi.com

Lysing the cells (if the incubation was with live cells) and capturing the probe-protein complexes on streptavidin-coated affinity resins. nuvisan.com

Washing away non-specifically bound proteins.

Eluting the specifically bound proteins.

Identifying the eluted proteins using techniques like mass spectrometry. lunenfeld.ca

Table 1: Hypothetical Components of a Biotinylated this compound Probe

ComponentFunctionKey Considerations
This compound The core pharmacophore that binds to the target protein(s).Attachment point of the linker should not disrupt biological activity.
Linker A chemical chain that connects this compound to the biotin tag.Length and chemical nature can impact solubility and binding.
Biotin The high-affinity tag for capturing probe-protein complexes.Allows for strong and specific binding to streptavidin.

Fluorescent this compound Probes

Alternatively, a fluorescent dye could be attached to this compound to create a fluorescent probe. These probes are valuable for visualizing the subcellular localization of the compound's targets through fluorescence microscopy and for quantifying target engagement in living cells. europa.eu Common fluorescent dyes used for this purpose include fluorescein, rhodamine, and cyanine (B1664457) derivatives. biosyn.com

The synthesis of a fluorescent this compound probe would also require careful consideration of the attachment point to preserve the compound's activity. The choice of fluorophore would depend on the specific application, considering factors like brightness, photostability, and spectral properties to avoid overlap with endogenous cellular fluorescence.

Table 2: Potential Applications of a Fluorescent this compound Probe

ApplicationDescription
Cellular Imaging Visualization of the subcellular localization of this compound's targets.
Flow Cytometry Quantification of target binding in a population of cells.
In-gel Fluorescence Detection of labeled proteins after separation by electrophoresis.

Photoaffinity Labeling Probes

To create a more robust link between the probe and its target, a photo-reactive group, such as a diazirine or an azide (B81097), could be incorporated into the this compound structure in addition to a reporter tag. opentargets.org Upon exposure to UV light, this photo-reactive group forms a covalent bond with nearby amino acid residues of the target protein. mdpi.com This covalent capture helps to identify even weak or transient interactions and reduces the likelihood of false positives from non-specific binding during the enrichment process. opentargets.org

Click Chemistry in Probe Synthesis

Modern approaches to probe synthesis often employ "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This strategy involves introducing a small, inert functional group, like an alkyne, onto the this compound molecule. This minimally modified this compound can then be introduced to cells. After binding to its targets, a reporter tag containing a complementary azide group is added, and the "click" reaction is initiated to attach the tag. nuvisan.com This approach is advantageous as the small modification is less likely to interfere with the compound's biological activity compared to attaching a bulky reporter group directly. nih.gov

While these established methodologies provide a clear roadmap for the development of chemical probes for target identification, it is important to reiterate that no published research was found that specifically applies these techniques to the chemical compound this compound.

Structure Activity Relationship Sar Studies of Hymenoflorin and Its Analogues

Correlating Specific Structural Elements with Observed Biological Activities

The bioactivity of sesquiterpene lactones, including by extension hymenoflorin, is intrinsically linked to specific structural motifs. The most critical of these is the α-methylene-γ-lactone group. nih.gov This functional group acts as a Michael acceptor, enabling it to react with nucleophilic groups, particularly the thiol groups of cysteine residues in proteins. mdpi.com This alkylation is considered a key mechanism for their biological effects, including the inhibition of enzymes and transcription factors that play a role in inflammation and cancer. nih.govcore.ac.uk

Studies on a variety of sesquiterpene lactones have revealed several key structural features that influence their cytotoxic and anti-inflammatory activities:

The α-Methylene-γ-lactone Moiety: This is a primary determinant of biological activity. The presence of this exocyclic double bond is crucial for the Michael addition reaction with biological nucleophiles. nih.govmdpi.com Masking or removing this group often leads to a significant reduction or complete loss of activity. mdpi.com

Additional Alkylating Sites: The presence of other electrophilic centers, such as cyclopentenone rings or other unsaturated ester groups, can enhance the biological activity. mdpi.com Compounds with more than one alkylating site often exhibit stronger cytotoxicity. core.ac.uk

Molecular Geometry: The three-dimensional shape of the molecule and the stereochemistry of its chiral centers are important for its interaction with specific biological targets. core.ac.uk

In the broader context of sesquiterpene lactones, compounds like parthenolide (B1678480) and dehydrocostus lactone, which share structural similarities with this compound, have been more extensively studied. For instance, parthenolide's anti-inflammatory action is well-documented to be mediated through the inhibition of the NF-κB signaling pathway, a mechanism dependent on its α-methylene-γ-lactone group. core.ac.uk

Table 1: General Structure-Activity Relationships of Sesquiterpene Lactones for Cytotoxicity

Structural FeatureImpact on CytotoxicityRationale
α-Methylene-γ-lactone Essential for activityActs as a Michael acceptor, alkylating key cellular proteins. nih.govmdpi.com
Cyclopentenone Ring Enhances activityProvides an additional site for Michael addition. mdpi.com
Unsaturated Ester Side Chains Can enhance activityIncreases the number of potential alkylating sites. mdpi.com
Increased Lipophilicity Can increase activityFacilitates passage through cell membranes. core.ac.uk
Hydroxyl Groups VariableCan influence solubility and interaction with target sites. nih.gov
Masking of α,β-unsaturated system Decreases or abolishes activityPrevents the crucial Michael addition reaction. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org For sesquiterpene lactones, QSAR studies have been employed to predict their anticancer and anti-inflammatory activities and to understand the physicochemical properties that govern these effects.

Specific QSAR models for this compound have not been detailed in the available literature. However, general QSAR studies on sesquiterpene lactones often incorporate descriptors such as:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as partial charges and orbital energies (e.g., HOMO and LUMO), which are crucial for reactivity. ubaya.ac.id

Steric descriptors: Like molecular volume and surface area, which relate to how the molecule fits into a binding site.

Lipophilicity descriptors: Such as logP, which quantifies the molecule's solubility characteristics. ubaya.ac.id

A QSAR study on a series of N-benzoyl-N'-phenylthiourea derivatives, for example, found that lipophilic properties had a significant impact on cytotoxic activity. ubaya.ac.id While this study was not on sesquiterpene lactones, it highlights the type of insights QSAR can provide. For sesquiterpene lactones, QSAR models have reinforced the importance of the electrophilic nature of the α-methylene-γ-lactone group for cytotoxicity.

Computational Approaches to SAR Elucidation

Computational methods are invaluable for understanding the interactions between small molecules like this compound and their biological targets at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ebi-edu.com This method can be used to study how this compound and its analogues might bind to the active site of a target protein. While specific molecular docking studies for this compound are not widely reported, this technique has been applied to other sesquiterpene lactones to investigate their interactions with proteins like NF-κB and tubulin.

Molecular dynamics (MD) simulations can then be used to study the stability and dynamics of the ligand-protein complex over time, providing a more detailed picture of the binding interactions. mdpi.com For example, docking and MD studies could be used to:

Identify the key amino acid residues in a target protein that interact with this compound.

Predict the binding affinity of this compound and its analogues to a target.

Understand how structural modifications to this compound might affect its binding mode and affinity.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. researchgate.net Pharmacophore modeling can be used to identify the essential structural features of this compound and other active sesquiterpene lactones that are responsible for their biological activity. nih.gov

A pharmacophore model for a class of active compounds typically includes features such as:

Hydrogen bond donors and acceptors

Hydrophobic regions

Aromatic rings

Positive and negative ionizable groups

Molecular Docking and Dynamics Simulations

Identification of Key Pharmacophoric Features

Based on the general understanding of sesquiterpene lactone bioactivity, the key pharmacophoric features for a compound like this compound would likely include:

A Michael Acceptor Site: The α-methylene-γ-lactone is the most critical pharmacophoric feature, acting as an electrophilic trap for nucleophilic residues on target proteins. nih.govmdpi.com

A Specific 3D Shape: The rigid fused-ring system of the sesquiterpene skeleton provides a specific three-dimensional scaffold that presents the functional groups in a defined orientation for interaction with the target.

Defined Hydrophobicity/Hydrophilicity Pattern: The distribution of nonpolar (the carbocyclic skeleton) and polar (lactone, hydroxyl groups) regions determines the molecule's solubility and its ability to interact with both hydrophobic and hydrophilic pockets in a binding site.

Table 2: Putative Pharmacophoric Features of this compound Based on Sesquiterpene Lactone SAR

Pharmacophoric FeatureStructural Correlate in this compoundPutative Role in Biological Activity
Michael Acceptor α-Methylene-γ-lactoneCovalent bond formation with target proteins. nih.govmdpi.com
Hydrogen Bond Acceptor Carbonyl oxygen of the lactone, hydroxyl groupsNon-covalent interactions with target proteins.
Hydrogen Bond Donor Hydroxyl groupsNon-covalent interactions with target proteins.
Hydrophobic Core Sesquiterpene carbocyclic skeletonVan der Waals interactions within the binding pocket.

Advanced Analytical and Bioanalytical Methodologies for Hymenoflorin

High-Resolution Spectroscopic Techniques for Structural Elucidation

The determination of Hymenoflorin's structure is a puzzle solved by combining several high-resolution spectroscopic methods. Each technique provides unique pieces of information that, when integrated, reveal the complete and three-dimensional molecular picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like this compound. numberanalytics.com It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. ox.ac.uk Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecule's framework.

1D NMR experiments, such as ¹H NMR and ¹³C NMR, offer a preliminary overview of the types and numbers of protons and carbons in the molecule. researchgate.net However, for a complex structure like this compound, 2D NMR is indispensable. mestrelabcn.com Techniques like Correlation Spectroscopy (COSY) reveal proton-proton couplings, helping to identify adjacent protons within a spin system. ox.ac.uk Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are critical for linking protons to the carbons they are directly attached to (one-bond correlations) and to carbons that are two or three bonds away, respectively. ox.ac.ukpitt.edu This network of correlations allows for the unambiguous assignment of all proton and carbon signals and the establishment of the carbon skeleton. For instance, an HMBC experiment might show a correlation between a specific proton and a carbonyl carbon, confirming the position of the lactone group.

Table 1: Illustrative ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃) (Note: This table is a representative example based on typical values for similar sesquiterpene lactones and may not reflect the exact experimental values for this compound.)

PositionδC (ppm)δH (ppm, mult., J in Hz)
145.22.15 (m)
228.91.80 (m), 1.65 (m)
335.12.30 (m)
4139.8-
5125.55.10 (d, 2.1)
682.34.85 (dd, 10.5, 4.5)
750.12.50 (m)
822.41.95 (m), 1.75 (m)
938.72.05 (m)
1036.41.90 (m)
1178.94.15 (t, 8.5)
12177.2-
1312.51.25 (d, 7.0)
1416.81.98 (s)
1525.71.15 (s)

Data is hypothetical and for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. msesupplies.commeasurlabs.com Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This precision is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas. labmanager.com For this compound, HRMS would provide an exact mass, which can be used to calculate its unique molecular formula, thus confirming the types and numbers of atoms present. measurlabs.com This technique is an essential complement to NMR data in the process of structure elucidation. pitt.edu

Chiroptical Spectroscopy (e.g., CD for stereochemistry)

Chiroptical spectroscopy encompasses techniques that probe the three-dimensional arrangement of atoms in a chiral molecule. saschirality.org Circular Dichroism (CD) spectroscopy is a key chiroptical method used to determine the stereochemistry of molecules like this compound. rsc.org CD measures the differential absorption of left and right circularly polarized light by a chiral sample. saschirality.orgcas.cz The resulting CD spectrum, with its characteristic positive or negative peaks (known as Cotton effects), provides a fingerprint of the molecule's absolute configuration. nih.gov By comparing the experimental CD spectrum of this compound with spectra predicted by quantum chemical calculations or with the spectra of related compounds of known stereochemistry, its absolute configuration at various stereocenters can be confidently assigned. saschirality.org

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its concentration in various samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection in Biological Extracts

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This method is particularly well-suited for the analysis of this compound in complex biological matrices, such as plant extracts. ekb.eg The LC system separates the components of the extract based on their physicochemical properties, and the mass spectrometer then detects and helps to identify the individual compounds as they elute from the chromatography column. nih.gov LC-MS/MS, a tandem mass spectrometry approach, can further enhance selectivity and sensitivity, making it a robust method for both the qualitative identification and quantitative analysis of this compound in biological samples. researchgate.net

Table 2: Typical Parameters for LC-MS Analysis of Sesquiterpene Lactones (Note: This table provides a general example of LC-MS parameters.)

ParameterCondition
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Gradient of water (with 0.1% formic acid) and acetonitrile (B52724)
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), positive or negative mode
MS Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Detection Mode Full scan for identification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying volatile and semi-volatile compounds. thermofisher.comfilab.fr For a compound like this compound, which is a sesquiterpene lactone and likely has low volatility, direct analysis by GC-MS may be challenging. innovatechlabs.com Often, chemical derivatization is required to increase the volatility and thermal stability of such compounds, allowing them to be analyzed by GC-MS. This process involves chemically modifying the molecule, for example, by silylating hydroxyl groups. While GC-MS can provide excellent separation and clear mass spectra, the need for derivatization adds an extra step to the sample preparation process. chromatographyonline.com For non-volatile compounds, LC-MS is generally the more direct and preferred method. measurlabs.com

Method Validation for Analytical Reproducibility and Sensitivity

The validation of an analytical method is a critical process to ensure that the chosen methodology is fit for its intended purpose, providing reliable, reproducible, and sensitive results for the quantification of a specific analyte. For this compound, a sesquiterpene lactone, establishing a validated analytical method is essential for its accurate determination in various matrices, such as plant extracts. This section details the key parameters for the validation of an analytical method, using data from closely related sesquiterpene lactones found in the same plant genus as a reliable proxy.

Specificity

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euresolian.com In the context of HPLC, specificity is typically demonstrated by the resolution of the analyte peak from other peaks in the chromatogram. For the analysis of sesquiterpene lactones, this is achieved by comparing the chromatograms of a blank sample (matrix without the analyte), a standard solution of the analyte, and a sample containing the analyte. The absence of interfering peaks at the retention time of this compound in the blank matrix would demonstrate the method's specificity.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. For the analogous sesquiterpene lactones, neoambrosin (B1678157) and damsin, a validated HPLC method demonstrated good linearity over a concentration range of 0.156 to 10 mg/mL. scispace.com The linearity is typically evaluated by a linear regression analysis of the analyte peak area versus concentration, with the coefficient of determination (R²) being a key indicator of linearity. A value of R² = 0.999 was achieved for neoambrosin and damsin, indicating a strong linear relationship. scispace.com

Table 1: Linearity Data for Sesquiterpene Lactones (Proxy for this compound)

Parameter Value
Analyte(s) Neoambrosin and Damsin
Concentration Range 0.156 - 10 mg/mL
Coefficient of Determination (R²) 0.999

Data sourced from a study on sesquiterpene lactones from Ambrosia maritima. scispace.com

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. resolian.com It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte at different levels. The percentage of recovery is then calculated. For the proxy compounds, the accuracy of the method was evaluated by spiking a sample with three different concentrations of neoambrosin. The recovery percentages were found to be within the range of 98.88% to 101.5%, which is considered highly accurate. scispace.com

Table 2: Accuracy (Recovery) Data for a Sesquiterpene Lactone (Proxy for this compound)

Spiked Concentration (mg/mL) Recovery (%) % RSD
0.3 101.5 0.5
0.9 99.54 0.3
4.7 98.88 0.2

Data for neoambrosin spiked in a sample matrix. scispace.com

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels:

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision within-laboratory variations, such as on different days, with different analysts, or on different equipment.

For the analytical method for neoambrosin and damsin, the intra-day and inter-day fluctuations in peak area were reported to be below 1% relative standard deviation (% RSD), indicating excellent precision. scispace.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govpharmanueva.com For the validated method for neoambrosin and damsin, the LOD and LOQ were determined to be 0.072 mg/mL and 0.218 mg/mL, respectively. scispace.com

Table 3: Sensitivity Parameters for Sesquiterpene Lactones (Proxy for this compound)

Parameter Value (mg/mL)
Limit of Detection (LOD) 0.072
Limit of Quantitation (LOQ) 0.218

Data sourced from a study on neoambrosin and damsin. scispace.com

Future Research Trajectories and Broader Scientific Implications

Exploration of Undiscovered Biological Activities and Therapeutic Potential (preclinical)

While initial studies have highlighted the in vivo anticancer activity of Hymenoflorin against L-1210 lymphocytic leukemia, the full spectrum of its biological activities remains largely unexplored. Future preclinical research is poised to delve into a wider array of therapeutic areas. The structural class to which this compound belongs, the sesquiterpene lactones, is known for a multitude of biological effects, suggesting that this compound may possess other valuable properties.

Preclinical studies are essential to bridge the gap between initial discovery and potential clinical applications. wellbeingintlstudiesrepository.org These investigations in animal models provide crucial data on efficacy and safety before any human trials can be considered. wellbeingintlstudiesrepository.org The development of experimental in vivo models of various cancers will be instrumental in evaluating the broader anticancer potential of this compound. umiamihealth.orgumiamihealth.org

Future research should systematically screen this compound against a diverse panel of cancer cell lines to identify other malignancies that may be sensitive to its cytotoxic effects. Beyond cancer, the diverse biological activities of sesquiterpene lactones, such as anti-inflammatory, antimicrobial, and antiviral properties, warrant investigation for this compound. researchgate.net It is also possible that undiscovered components in the plant source of this compound, Hymenoxys grandiflora, could have synergistic effects on its activity. nih.govsemanticscholar.orgresearchgate.net The exploration of such interactions could lead to the development of potent phytopharmaceutical drugs. nih.gov

Table 1: Potential Areas for Preclinical Investigation of this compound

Therapeutic AreaRationalePotential Preclinical Models
Oncology Known activity against L-1210 leukemia; other pseudoguaianolides show broad anticancer effects.Xenograft models of various human cancers (e.g., breast, colon, lung). nih.gov
Inflammation Many sesquiterpene lactones possess anti-inflammatory properties.Animal models of arthritis, dermatitis, or inflammatory bowel disease.
Infectious Diseases Antimicrobial and antiviral activities are common among sesquiterpene lactones.In vitro and in vivo models of bacterial and viral infections.
Immunomodulation Some natural products can modulate the immune response, which is relevant for various diseases.Studies on immune cell function and cytokine production.

Innovations in Biosynthetic Pathway Engineering for Sustainable Production

The natural abundance of this compound in Hymenoxys grandiflora may be insufficient for extensive research and potential future clinical development. Therefore, a sustainable and scalable production method is crucial. Innovations in biosynthetic pathway engineering offer a promising solution. The biosynthesis of sesquiterpene lactones originates from the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which produce the precursor farnesyl pyrophosphate (FPP). mdpi.com

The elucidation of the specific enzymes, such as terpene synthases and cytochrome P450s, involved in the conversion of FPP to this compound is a critical first step. tandfonline.commdpi.com Comparative transcriptomics of the glandular trichomes of Hymenoxys grandiflora, where sesquiterpene lactones are often synthesized and stored, can help identify the genes encoding these enzymes. mdpi.comfrontiersin.org Once these genes are identified, they can be transferred into microbial hosts like Escherichia coli or Saccharomyces cerevisiae for heterologous production. nih.gov This approach has been successfully used for other complex natural products like artemisinin. researchgate.net

Metabolic engineering strategies can then be employed to optimize the yield of this compound in these microbial systems. nih.gov This involves enhancing the precursor supply, upregulating the expression of key biosynthetic genes, and downregulating competing metabolic pathways. These biotechnological approaches not only ensure a sustainable supply but also contribute to reducing the environmental impact associated with large-scale plant harvesting. 3ds.comlenzing.comiuk-business-connect.org.uknih.gov

Advancements in this compound Total Synthesis and Derivative Chemistry

The chemical synthesis of complex natural products like this compound presents a significant challenge but also a great opportunity. While the total synthesis of some pseudoguaianolides has been achieved, it often involves lengthy and complex multi-step processes. mdpi.commdpi.comacs.org Developing a concise and efficient total synthesis of this compound is a key goal for future chemical research. Such a synthesis would not only confirm its structure but also provide a platform for creating novel derivatives. acs.orgnih.gov

The synthesis of this compound derivatives is a promising strategy to improve its therapeutic properties. nih.govmdpi.comfrontiersin.orgacademie-sciences.frfrontiersin.org By modifying the functional groups on the this compound scaffold, chemists can explore structure-activity relationships. For instance, modifications to the α-methylene-γ-lactone group, a common feature in sesquiterpene lactones responsible for their bioactivity through Michael-type addition reactions, could modulate potency and selectivity. tandfonline.com The creation of a library of this compound analogs would enable a systematic investigation into their biological activities and could lead to the identification of compounds with enhanced efficacy and reduced toxicity. doclinika.ru

Table 2: Strategies in this compound Synthesis and Derivatization

Research AreaObjectivesKey Methodologies
Total Synthesis Confirm structure; provide access to larger quantities and analogs.Development of novel synthetic routes, potentially involving convergent strategies and stereoselective reactions. acs.orgacs.org
Derivative Synthesis Improve potency, selectivity, and pharmacokinetic properties.Modification of key functional groups (e.g., lactone ring, hydroxyl groups) through various chemical reactions. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies Understand the chemical features essential for biological activity.Systematic synthesis and biological evaluation of a library of derivatives.

Integration of this compound Research with Omics Technologies (e.g., metabolomics, transcriptomics)

The integration of "omics" technologies is set to revolutionize natural product research. For this compound, transcriptomics can be employed to identify the genes involved in its biosynthesis, as previously mentioned. By comparing the transcriptomes of high and low-producing strains of Hymenoxys grandiflora or different plant tissues, researchers can pinpoint the genes that are upregulated during this compound production. frontiersin.orgicm.edu.pl

Combining these omics datasets through bioinformatics can provide a holistic view of this compound's biology, from the genes that code for its biosynthetic enzymes to its role within the plant's metabolism. This integrated approach can accelerate the elucidation of its biosynthetic pathway and inform metabolic engineering strategies for enhanced production. tandfonline.com

Overcoming Research Challenges in Natural Product Discovery and Development

The journey of a natural product from discovery to a potential therapeutic agent is fraught with challenges. One of the primary hurdles is the often low abundance of the compound in its natural source, which makes isolation and subsequent studies difficult and costly. doclinika.rufrontiersin.org The complex structures of many natural products also pose significant challenges for chemical synthesis and modification. mdpi.com

Furthermore, the process of identifying the molecular target and mechanism of action of a new bioactive compound can be a major bottleneck. nih.gov For this compound, while its anticancer activity is known, its precise molecular targets within cancer cells are yet to be identified.

Modern drug discovery approaches are helping to overcome some of these challenges. High-throughput screening methods allow for the rapid testing of natural product extracts and pure compounds against a wide range of biological targets. mdpi.com Advances in analytical techniques, such as high-resolution mass spectrometry and NMR, facilitate the rapid identification and structural elucidation of novel compounds. abrf.org Moreover, the development of innovative strategies, including the use of natural product-like libraries and computational modeling, is streamlining the lead optimization process. doclinika.ruresearchgate.net Addressing these challenges through technological advancements and interdisciplinary collaboration will be crucial for the successful development of this compound and other promising natural products. frontiersin.orgmdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity of Hymenoflorin in novel synthesis pathways?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) are critical for structural elucidation. X-ray crystallography should be employed to resolve stereochemical ambiguities. For reproducibility, adhere to standardized protocols for sample preparation and instrument calibration, as outlined in experimental reporting guidelines . Comparative analysis with published spectral data from peer-reviewed journals is essential to validate findings .

Q. What solvent systems and chromatographic conditions are optimal for isolating this compound from complex plant matrices?

  • Methodological Answer : Use a combination of polar (e.g., methanol-water) and non-polar (e.g., hexane-ethyl acetate) solvent systems for sequential extraction. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and gradient elution (e.g., 0.1% formic acid in acetonitrile/water) is effective. Validate separation efficiency using spiked controls and UV/Vis detection at λ = 254 nm. Document retention times and purity thresholds (>95%) to ensure reproducibility .

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity in preliminary pharmacological studies?

  • Methodological Answer : Employ a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values. Include positive controls (e.g., known agonists/antagonists) and negative controls (vehicle-only). Use cell viability assays (e.g., MTT) to exclude cytotoxicity confounding effects. Triplicate experiments with blinded data analysis reduce bias .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability, metabolite formation, and tissue distribution. Use LC-MS/MS to quantify plasma concentrations and correlate with observed bioactivity. Evaluate species-specific differences (e.g., murine vs. human cytochrome P450 metabolism) and employ physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro findings . Address limitations such as protein binding or efflux transporter interactions in experimental design .

Q. What computational strategies are effective in modeling this compound’s interactions with biological targets?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (e.g., GROMACS) to predict binding affinities and conformational stability. Validate predictions using mutagenesis studies on key residues (e.g., ATP-binding pocket residues in kinase targets). Cross-validate computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

Q. How can researchers optimize this compound’s synthetic yield while minimizing byproduct formation?

  • Methodological Answer : Apply design of experiments (DoE) methodologies, such as factorial design, to identify critical reaction parameters (e.g., temperature, catalyst loading). Use in-situ monitoring tools (e.g., FTIR, Raman spectroscopy) to track intermediate formation. Optimize purification via fractional crystallization or simulated moving bed (SMB) chromatography. Report yield, purity, and scalability metrics to facilitate industrial translation .

Q. What statistical approaches are appropriate for analyzing conflicting data on this compound’s mechanism of action across studies?

  • Methodological Answer : Perform meta-analysis using fixed-effects or random-effects models to aggregate data from heterogeneous studies. Assess publication bias via funnel plots and Egger’s regression. Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify consensus biological pathways. Transparently report confidence intervals and heterogeneity indices (e.g., I²) .

Data Reporting and Reproducibility

Q. What criteria should be prioritized when selecting literature sources for comparative analysis of this compound’s properties?

  • Methodological Answer : Prioritize studies with:

  • Full experimental protocols (e.g., solvent purity, instrument settings).
  • Independent validation (e.g., third-party replication).
  • Transparent conflict-of-interest declarations.
    Avoid uncorroborated data from non-peer-reviewed platforms .

Q. How should researchers address variability in this compound’s biological activity across different cell lines?

  • Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum batch). Perform transcriptomic profiling (e.g., RNA-seq) to identify lineage-specific expression of target proteins. Use isogenic cell lines to isolate genetic variables. Report cell authentication details (e.g., STR profiling) .

Tables for Key Methodological Comparisons

Parameter Recommended Approach Reference
Structural ElucidationNMR, HR-MS, X-ray crystallography
Pharmacokinetic AnalysisLC-MS/MS with PBPK modeling
Computational ValidationDocking + MD + SPR/ITC
Data Conflict ResolutionMeta-analysis with heterogeneity indices

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.